molecular formula C11H7ClFN3O2 B2710904 N-(4-chloro-2-fluorophenyl)-6-hydroxypyrimidine-4-carboxamide CAS No. 2034622-43-8

N-(4-chloro-2-fluorophenyl)-6-hydroxypyrimidine-4-carboxamide

Cat. No.: B2710904
CAS No.: 2034622-43-8
M. Wt: 267.64
InChI Key: IQQIYUKMBPCORE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chloro-2-fluorophenyl)-6-hydroxypyrimidine-4-carboxamide is a chemical compound proposed for research use in early-stage pharmacological and chemical discovery. While direct biological data for this specific molecule is not currently available in the scientific literature, its core structure is closely related to a class of pyrimidine-4-carboxamide derivatives that have demonstrated significant research value. A structurally similar compound, where a 6-ethyl group replaces the 6-hydroxyl, has been identified as a potent, broad-spectrum, state-dependent sodium channel blocker. This analogue showed high potency and a superior therapeutic index in models of neuropathic, inflammatory, and postsurgical pain, suggesting that the pyrimidine-4-carboxamide scaffold is a promising template for investigating novel nervous system targets . Furthermore, pyrimidine-carboxamide scaffolds are recognized in medicinal chemistry for their ability to interact with various enzyme families, such as protein kinases. Related compounds have been developed as sphingosine 1-phosphate (S1P) receptor binders for researching autoimmune disorders like multiple sclerosis , and other derivatives show activity as AKT2/PKBβ kinase inhibitors with investigated applications in oncology research, particularly for anti-glioma activity . The presence of the 6-hydroxyl group in this specific compound may influence its hydrogen bonding capacity, solubility, and overall pharmacokinetic profile, making it a subject for structure-activity relationship (SAR) studies. Researchers may explore this molecule as a key intermediate or a novel chemical entity in hit-to-lead optimization campaigns. This compound is supplied for laboratory research purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-6-oxo-1H-pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClFN3O2/c12-6-1-2-8(7(13)3-6)16-11(18)9-4-10(17)15-5-14-9/h1-5H,(H,16,18)(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQQIYUKMBPCORE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)NC(=O)C2=CC(=O)NC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chloro-2-fluorophenyl)-6-hydroxypyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H7_7ClFN3_3O2_2
  • Molecular Weight : 267.64 g/mol
  • IUPAC Name : N-(4-chloro-2-fluorophenyl)-6-hydroxy-1H-pyrimidine-4-carboxamide

The compound features a pyrimidine ring with hydroxyl and carboxamide functional groups, which contribute to its reactivity and interaction with biological targets.

This compound exhibits biological activity primarily through its interaction with various enzymes and receptors. The presence of the hydroxyl group allows for hydrogen bonding, which is crucial for binding to active sites on target proteins. This interaction can lead to modulation of enzyme activity or alteration in receptor signaling pathways.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, studies have shown that related pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines.

CompoundCell LineIC50_{50} (µM)
A1HCT11637.4
A2Caco-28.9
A3LNCaP18.9

These findings suggest that the compound may possess similar efficacy against specific cancer types, warranting further investigation into its potential as an anticancer agent .

Antimicrobial Activity

In addition to anticancer effects, the compound has been evaluated for antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although specific data on its antimicrobial efficacy remains limited.

Case Studies and Research Findings

  • Pharmacological Evaluation :
    A study assessed the pharmacological profile of a related compound, demonstrating its ability to block voltage-gated sodium channels, which are implicated in neuropathic pain management. This suggests a potential therapeutic application for this compound in pain relief .
  • Synthetic Pathways :
    The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Understanding these synthetic routes is crucial for optimizing production and exploring structure-activity relationships .
  • Antiviral Potential :
    Recent investigations into similar compounds have revealed antiviral activities against specific viral targets, indicating that this compound may also exhibit such properties .

Scientific Research Applications

Anticancer Activity

Research indicates that N-(4-chloro-2-fluorophenyl)-6-hydroxypyrimidine-4-carboxamide may exhibit anticancer properties. Compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines. For example, studies have reported the following IC50 values for related compounds:

CompoundCell LineIC50 (µM)
A1HCT11637.4
A2Caco-28.9
A3LNCaP18.9

This suggests that this compound may also possess similar efficacy against specific cancer types, warranting further investigation into its potential as an anticancer agent.

Antimicrobial Activity

The compound has been evaluated for antimicrobial properties, with preliminary studies suggesting it may inhibit the growth of certain bacterial strains. However, specific data on its antimicrobial efficacy remains limited and requires further exploration.

Antiviral Potential

Recent investigations into similar compounds have revealed antiviral activities against specific viral targets, indicating that this compound may also exhibit antiviral properties.

Pharmacological Evaluation

A study assessed the pharmacological profile of a related compound, demonstrating its ability to block voltage-gated sodium channels, which are implicated in neuropathic pain management. This suggests a potential therapeutic application for this compound in pain relief.

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Understanding these synthetic routes is crucial for optimizing production and exploring structure-activity relationships.

Comparison with Similar Compounds

Key Observations :

  • Halogenation Effects: The 4-chloro-2-fluorophenyl group in the target compound and NSC777205/207 enhances lipophilicity (LogP ~3–4), favoring membrane permeability compared to non-halogenated analogs. However, the hydroxyl group at the 6-position may reduce LogP slightly compared to thioxo (e.g., ) or methoxy (e.g., NSC777207) substituents .
  • BBB Penetration : NSC777205’s benzoxazine core and lack of polar groups confer high BBB permeability, whereas the hydroxyl and carboxamide groups in pyrimidine derivatives likely limit CNS penetration .
  • Solubility : The hydroxyl group in the target compound improves aqueous solubility relative to thioxo or methoxy analogs, which may enhance bioavailability but reduce metabolic stability .

Key Findings :

  • Anticancer Potential: NSC777205 and NSC777207 (benzoxazine derivatives) exhibit potent IC50 values (0.5–5.0 μM) against c-Met/EGFR-driven cancers, suggesting that the 4-chloro-2-fluorophenyl group is critical for kinase inhibition.
  • Antimicrobial Activity : Thioxo-pyrimidines () show moderate antimicrobial activity, whereas hydroxylated analogs (e.g., the target compound) may prioritize solubility over direct microbial targeting .

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing N-(4-chloro-2-fluorophenyl)-6-hydroxypyrimidine-4-carboxamide?

  • Methodology : Synthesis typically involves multi-step nucleophilic substitution and coupling reactions. For example:

  • Step 1 : Prepare the pyrimidine core via condensation of substituted malononitrile derivatives with urea or thiourea under acidic conditions.
  • Step 2 : Introduce the hydroxypyrimidine group through hydrolysis or oxidation.
  • Step 3 : Couple the fluorophenyl moiety via carboxamide bond formation using coupling agents like EDCI/HOBt in anhydrous DMF .
    • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water mixtures is recommended .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Key Techniques :

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine-induced splitting patterns in aromatic regions).
  • FT-IR : Identify carboxamide (C=O stretch ~1650 cm⁻¹) and hydroxyl groups (broad peak ~3200 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (ESI or EI) to verify molecular weight and fragmentation patterns .

Q. How does the fluorophenyl substituent influence the compound’s reactivity?

  • Electronic Effects : The electron-withdrawing fluorine and chlorine groups activate the phenyl ring for electrophilic substitution but reduce nucleophilic attack on the pyrimidine ring.
  • Steric Effects : Ortho-fluorine substitution may hinder rotational freedom, affecting crystal packing and intermolecular interactions .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s structure?

  • Protocol :

  • Crystallization : Use slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH mixtures).
  • Data Collection : Employ a synchrotron source for high-resolution data.
  • Refinement : Use SHELXL for small-molecule refinement to model hydrogen bonding (e.g., N–H⋯O interactions between carboxamide and hydroxyl groups) and torsional angles .
    • Case Study : In analogous pyrimidines, dihedral angles between pyrimidine and fluorophenyl rings ranged from 12–86°, influencing packing efficiency .

Q. What strategies address contradictions in biological activity data across studies?

  • Approach :

  • Reproducibility Checks : Validate assays under standardized conditions (e.g., ATP concentration in kinase inhibition assays).
  • Structural Confirmation : Re-examine batch purity via HPLC-MS and crystallography to rule out polymorphic variations.
  • SAR Analysis : Compare substituent effects (e.g., replacing 6-hydroxyl with methoxy) to isolate activity drivers .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Workflow :

  • Docking : Use AutoDock Vina to model binding to kinases (e.g., WDR5). Parameterize fluorine and chlorine atoms with polarizable force fields.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of hydrogen bonds (e.g., between carboxamide and active-site residues).
  • Free Energy Calculations : Apply MM-PBSA to quantify binding affinities .

Analytical Challenges

Q. How to resolve overlapping peaks in HPLC analysis of degradation products?

  • Optimization :

  • Column : Use a C18 reverse-phase column with a trifluoroacetic acid (0.1%)/acetonitrile gradient.
  • Detection : Couple with diode-array UV (λ = 254 nm) and MS for peak identification.
  • Degradation Study : Perform forced degradation (acid/base/oxidative stress) to map impurity profiles .

Structural and Functional Insights

Q. What role do weak hydrogen bonds (C–H⋯π) play in crystal packing?

  • Analysis : In related compounds, C–H⋯π interactions between fluorophenyl rings and pyrimidine systems stabilize layered structures. These interactions contribute to melting point elevation and solubility reduction .

Q. How does the hydroxyl group at position 6 affect tautomerism?

  • Experimental Evidence : IR and ¹H NMR studies show keto-enol tautomerism in solution. X-ray data confirm the enol form dominates in the solid state, stabilized by intramolecular hydrogen bonds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.